ER-27319 maleate

Descripción

Propiedades

IUPAC Name |

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQPGFRFBVJKH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of ER-27319 Maleate

Introduction

ER-27319 is a synthetic, acridone-related compound that functions as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cell receptors, making it a significant therapeutic target for a range of inflammatory and allergic diseases.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of ER-27319, its effects on cellular signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action

The primary mechanism of action of ER-27319 is the selective inhibition of the activation of Syk in mast cells following the engagement of the high-affinity IgE receptor (FcεRI).[1][3] This targeted inhibition disrupts the initial signaling events that lead to mast cell degranulation and the subsequent release of pro-inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF-α).[1][3]

ER-27319 specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] A key aspect of its selectivity is that it does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[1][3][5] This demonstrates that ER-27319's inhibitory effect is highly specific to the Syk activation step within the FcεRI signaling pathway.[1]

Furthermore, the selectivity of ER-27319 is underscored by its differential effects in various cell types. For instance, it does not inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 (PLC-γ1) in Jurkat T cells, indicating a specificity for Syk-dependent signaling pathways.[3] Additionally, ER-27319 does not block the tyrosine phosphorylation of Syk induced by the Igβ ITAM in human peripheral B cells, further highlighting its selective interference with the FcεRI γ phospho-ITAM activation of Syk.[3][6]

Signaling Pathway

The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific point of inhibition by ER-27319.

Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319 on Syk activation.

Quantitative Data Summary

The inhibitory activity of ER-27319 has been quantified in various cellular assays. The following table summarizes the key findings.

| Cell Type | Assay | Inhibitor | IC50 Value | Reference |

| Human and Rat Mast Cells | Antigen-induced allergic mediator release | ER-27319 | 10 μM | [1][2] |

| RBL-2H3 Cells | Antigen-induced TNF-α production | ER-27319 | 10 μM | [1] |

| RBL-2H3 Cells, Rat Peritoneal and Human Cultured Mast Cells | Antigen-induced generation of inositol (B14025) phosphates, release of arachidonic acid, and secretion of histamine and TNF-α | ER-27319 | ~10 μM | [2][7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of ER-27319 are provided below.

1. Mast Cell Degranulation Assay

-

Objective: To determine the effect of ER-27319 on the antigen-induced release of allergic mediators (e.g., histamine, arachidonic acid) from mast cells.[1]

-

Methodology:

-

Cell Culture: Human or rat mast cells are cultured in appropriate media. Human mast cells are typically cultured for 8-10 weeks to achieve a mature phenotype.[1][5]

-

Sensitization: Cells are sensitized overnight with human IgE.[1]

-

Inhibitor Treatment: The sensitized cells are pre-incubated with varying concentrations of ER-27319 (e.g., up to 30 μM) for a specified period.[1]

-

Stimulation: Degranulation is induced by challenging the cells with an appropriate antigen (e.g., anti-human IgE).[5]

-

Quantification: The release of mediators such as histamine and arachidonic acid into the supernatant is quantified. For histamine, this can be done using an ELISA kit.[5][8] More than 80% inhibition of release was observed at 30 μM of ER-27319 in human cultured mast cells.[5]

-

2. In Vitro Syk Phosphorylation Assay

-

Objective: To assess the direct effect of ER-27319 on the tyrosine phosphorylation of Syk.

-

Methodology:

-

Cell Lysate Preparation: Cytosolic lysates from RBL-2H3 cells, which are rich in Syk, are prepared.[6]

-

Inhibitor and Substrate Incubation: The cell lysates are incubated with varying concentrations of ER-27319. Subsequently, a phosphorylated ITAM peptide from the FcεRI γ subunit and ATP are added to initiate the phosphorylation reaction.[6]

-

Immunoprecipitation: Syk is immunoprecipitated from the reaction mixture using an anti-Syk antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation.[1]

-

Densitometry: The intensity of the phosphotyrosine bands is quantified to determine the extent of Syk phosphorylation inhibition by ER-27319.[1]

-

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of ER-27319.

Caption: A generalized workflow for studying the effects of ER-27319 on mast cell activation.[8]

ER-27319 is a potent and selective inhibitor of FcεRI-mediated Syk activation in mast cells.[1][3] Its mechanism of action, characterized by the specific inhibition of Syk tyrosine phosphorylation, effectively abrogates the downstream signaling events leading to the release of allergic and inflammatory mediators.[1][3] The selectivity of ER-27319 for the Syk activation step within the FcεRI pathway in mast cells makes it a valuable tool for studying allergic and inflammatory responses and a potential candidate for therapeutic development.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. immune-system-research.com [immune-system-research.com]

- 8. benchchem.com [benchchem.com]

ER-27319 Maleate: A Deep Dive into its Selective Inhibition of Syk Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate (B1232345) is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways of various immune cells, including mast cells, B cells, and neutrophils.[3] Its activation, particularly in mast cells via the high-affinity IgE receptor (FcεRI), is a pivotal event in the initiation of allergic and inflammatory responses.[2][4] ER-27319 has demonstrated the ability to inhibit the release of antigen-induced allergic mediators from mast cells, positioning it as a valuable tool for studying allergic diseases and a potential lead compound for therapeutic development.[1] This technical guide provides a comprehensive overview of the selectivity of ER-27319 maleate for Syk kinase, detailing its mechanism of action, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Data on Selectivity

This compound exhibits a selective inhibitory profile for Syk kinase. While a broad kinase panel screening data is not publicly available, studies have demonstrated its selectivity against closely related and functionally relevant kinases. The primary measure of its potency is derived from cellular assays that reflect Syk-dependent processes.

| Assay | Cell Type | Inhibitor | IC50 Value | Reference |

| Antigen-induced allergic mediator release (histamine, arachidonic acid) | Human and Rat Mast Cells | This compound | ~10 µM | [1][2] |

| Antigen-induced TNF-α production | RBL-2H3 Cells | This compound | ~10 µM | [5] |

| Tyrosine Phosphorylation of Syk (in response to FcεRI γ ITAM) | RBL-2H3 Cells | This compound | 10-30 µM | [1][2] |

| Tyrosine Phosphorylation of ZAP-70 (in response to anti-CD3) | Jurkat Cells | This compound | No inhibition (up to 100 µM) | [1][2] |

| Lyn Kinase Activity | In vitro | This compound | No inhibition | [4] |

| Anti-CD3-induced tyrosine phosphorylation of PLC-γ1 | Jurkat T cells | This compound | No inhibition | [4] |

Note: The IC50 values are primarily from cellular assays and reflect the compound's potency in a biological context, which includes cell permeability and other factors.

Mechanism of Selective Action

ER-27319's selectivity for Syk kinase stems from its specific interference with the activation of Syk downstream of the FcεRI receptor in mast cells.[4] The key aspects of its mechanism include:

-

Inhibition of Syk Tyrosine Phosphorylation: ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][2]

-

No Effect on Upstream Kinase Lyn: The compound does not inhibit the activity of Lyn kinase, which is responsible for the initial phosphorylation of the FcεRI receptor itself.[4] This demonstrates its specificity for the Syk activation step.

-

Specificity for FcεRI-mediated Syk Activation: ER-27319's inhibitory action is specific to the activation of Syk by the FcεRI γ phospho-ITAM. It does not inhibit the tyrosine phosphorylation of Syk induced by the Igβ ITAM in B cells, highlighting a nuanced selectivity for the receptor context of Syk activation.[4]

Signaling Pathway

The following diagram illustrates the FcεRI signaling pathway in mast cells and the point of inhibition by ER-27319.

Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319.

Experimental Protocols

The following protocols outline the key experiments used to characterize the selectivity of ER-27319.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a standard method to determine the IC50 value of a compound against a purified kinase.

Objective: To quantify the inhibitory activity of this compound against Syk kinase and a panel of other kinases.

Materials:

-

Purified recombinant human Syk kinase and other kinases of interest.

-

This compound stock solution (in DMSO).

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for Syk).

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

384-well white opaque assay plates.

-

Plate reader capable of measuring luminescence.

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Reaction Setup:

-

Add 1 µL of the diluted ER-27319 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2 µL of the kinase solution (pre-diluted in assay buffer).

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-mixed in assay buffer). The ATP concentration is typically at or near the Km for each kinase.

-

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of ER-27319 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cellular Assay: Inhibition of Syk Tyrosine Phosphorylation

Objective: To determine the effect of ER-27319 on the antigen-induced tyrosine phosphorylation of Syk in mast cells.

Materials:

-

RBL-2H3 mast cell line.

-

Anti-DNP IgE.

-

DNP-HSA (antigen).

-

This compound.

-

Cell lysis buffer.

-

Anti-Syk antibody.

-

Anti-phosphotyrosine antibody (e.g., 4G10).

-

Protein A/G agarose (B213101) beads.

-

SDS-PAGE and Western blotting reagents.

Methodology:

-

Cell Culture and Sensitization: Culture RBL-2H3 cells and sensitize them with anti-DNP IgE overnight.

-

Inhibitor Treatment: Pre-incubate the sensitized cells with various concentrations of ER-27319 or DMSO for a specified time (e.g., 10-30 minutes).

-

Antigen Stimulation: Stimulate the cells with DNP-HSA for a short period (e.g., 5 minutes) to induce Syk phosphorylation.

-

Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate Syk from the lysates using an anti-Syk antibody and Protein A/G agarose beads.

-

-

Western Blotting:

-

Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

-

Strip and re-probe the membrane with an anti-Syk antibody to confirm equal protein loading.

-

-

Densitometry: Quantify the intensity of the phosphotyrosine bands to determine the extent of inhibition of Syk phosphorylation by ER-27319.

Conclusion

This compound is a valuable research tool for investigating the role of Syk kinase in allergic and inflammatory responses. Its selective inhibition of Syk activation in the context of FcεRI signaling in mast cells, without affecting the upstream kinase Lyn or the closely related kinase ZAP-70, underscores its utility as a specific probe for Syk-mediated pathways. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals interested in the further characterization and potential therapeutic application of selective Syk inhibitors. Further studies, including broad kinome profiling, would provide a more complete understanding of the selectivity of ER-27319.

References

- 1. ulab360.com [ulab360.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. carnabio.com [carnabio.com]

- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

ER-27319 maleate downstream signaling pathways

An In-Depth Technical Guide to the Downstream Signaling Pathways of ER-27319 Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of the high-affinity IgE receptor, FcεRI, in mast cells.[2][3][4] Engagement of FcεRI by allergen-IgE complexes initiates a complex series of intracellular events, leading to the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine (B1213489), arachidonic acid, and cytokines.[3][5] By specifically targeting the activation of Syk, ER-27319 effectively abrogates these downstream signaling events, highlighting its therapeutic potential in the treatment of allergic and inflammatory diseases.[2][3] This guide provides a comprehensive overview of the core mechanism of action of ER-27319, its effects on downstream signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action of ER-27319 is the selective inhibition of the activation of Syk in mast cells following the engagement of the FcεRI receptor. The compound specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[5] A key aspect of its selectivity is that ER-27319 does not inhibit the activity of Lyn kinase, an upstream Src family kinase responsible for phosphorylating the FcεRI receptor ITAMs in the first place.[2][5] This demonstrates that ER-27319's inhibitory effect is highly specific to the Syk activation step within the FcεRI signaling pathway.[5]

FcεRI-Mediated Signaling and the Role of ER-27319

The activation of mast cells via the FcεRI receptor is a central event in Type I hypersensitivity reactions. The signaling cascade is initiated by the cross-linking of receptor-bound IgE by multivalent antigens. This leads to the phosphorylation of ITAMs on the β and γ subunits of FcεRI by Lyn kinase. Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk, leading to Syk's recruitment, phosphorylation, and activation.[6]

Activated Syk propagates the signal downstream by phosphorylating and activating a host of effector molecules, including Phospholipase C-γ1 (PLC-γ1).[4][5] The activation of PLC-γ1 leads to the generation of inositol (B14025) phosphates and diacylglycerol, which in turn trigger the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4][5] This cascade of events culminates in the degranulation of mast cells and the synthesis and release of inflammatory mediators.[5]

ER-27319 disrupts this entire cascade by preventing the initial activation of Syk.[5] By inhibiting the tyrosine phosphorylation of Syk, it effectively blocks all subsequent downstream events.[2][5]

Caption: FcεRI downstream signaling pathway and the inhibitory action of ER-27319.

Data Presentation: Inhibitory Activity of ER-27319

The inhibitory effects of ER-27319 have been quantified across various cell types and assays. The data consistently demonstrates its potency in blocking mast cell responses.

Table 1: IC₅₀ Values for ER-27319

| Cell Type | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| Human and Rat Mast Cells | Antigen-induced allergic mediator release | ~10 µM | [1][7] |

| RBL-2H3 Cells | Antigen-induced TNF-α production | ~10 µM | [1] |

| RBL-2H3 Cells | Antigen-induced inositol phosphate (B84403) generation | ~10 µM | [4][7] |

| RBL-2H3 Cells | Antigen-induced arachidonic acid release | ~10 µM | [4][7] |

| RBL-2H3 Cells | Antigen-induced histamine secretion | ~10 µM |[4][7] |

Table 2: Specificity of ER-27319 Inhibition

| Cell Type | Stimulus | Target Protein / Process | ER-27319 Effect | Reference |

|---|---|---|---|---|

| RBL-2H3 Cells | Antigen | Syk tyrosine phosphorylation | Inhibited | [2][5] |

| RBL-2H3 Cells | Antigen | FcεRI β and γ subunit phosphorylation | No inhibition | [2][5] |

| Jurkat T Cells | anti-CD3 | PLC-γ1 tyrosine phosphorylation | No inhibition | [2][5] |

| Human Peripheral B Cells | anti-IgM | Syk phosphorylation (via Igβ ITAM) | No inhibition |[2][5] |

Experimental Protocols

In Vitro Syk Phosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of ER-27319 on the phosphorylation of Syk induced by the FcεRI γ subunit ITAM.

Methodology:

-

Cell Lysate Preparation: Cytosolic lysates are prepared from RBL-2H3 cells, which contain a high concentration of cellular Syk.[8]

-

Incubation: The cell lysates are incubated with synthesized, dually phosphorylated ITAM peptides from the FcεRI γ subunit and 50 µM ATP.[8]

-

Inhibitor Treatment: ER-27319 is added to the incubation mixture at various concentrations (e.g., 10 µM, 30 µM) to assess its inhibitory effect.[8]

-

Immunoprecipitation: Following incubation, Syk is immunoprecipitated from the lysates using an anti-Syk antibody.

-

Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation.[1]

-

Quantification: The membrane is subsequently stripped and re-probed with an anti-Syk antibody to ensure equal protein loading in each lane. Densitometry is used to quantify the intensity of the phosphotyrosine bands, allowing for the determination of the extent of inhibition by ER-27319.[1]

Caption: Experimental workflow for the in vitro Syk phosphorylation assay.

Conclusion

ER-27319 is a potent and highly selective inhibitor of FcεRI-mediated Syk activation in mast cells.[1][3] Its specific mechanism of action, which targets the tyrosine phosphorylation of Syk without affecting upstream kinases like Lyn, effectively disrupts the downstream signaling cascade responsible for the release of allergic and inflammatory mediators.[2][5] The quantitative data and experimental findings confirm its efficacy in blocking degranulation, histamine and arachidonic acid release, and TNF-α production.[5][7] The specificity of ER-27319 for the FcεRI γ phospho-ITAM activation of Syk further underscores its value as a targeted therapeutic agent, making it a promising candidate for the development of novel treatments for allergic diseases.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

ER-27319 Maleate: A Selective Spleen Tyrosine Kinase (Syk) Inhibitor for Research in Allergy, Inflammation, and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 maleate (B1232345), a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), has emerged as a critical tool in the investigation of allergic responses, inflammatory conditions, and oncological pathways. Syk, a non-receptor tyrosine kinase, plays a pivotal role in the signal transduction of immunoreceptors in various hematopoietic cells, including mast cells, B cells, and macrophages. By selectively targeting the activation of Syk, ER-27319 maleate offers a nuanced approach to dissecting cellular signaling cascades and exploring novel therapeutic interventions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro assays are presented, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate its effective application in research and drug development.

Chemical Structure and Physicochemical Properties

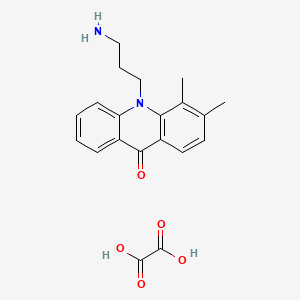

This compound is the maleate salt of the acridone (B373769) derivative 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone. Its chemical structure is depicted below:

Chemical Name: 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1204480-26-1 | [1][3] |

| Molecular Formula | C₂₂H₂₄N₂O₅ | [1][4] |

| Molecular Weight | 396.44 g/mol | [1][4] |

| Appearance | Yellow to orange solid | [1][3] |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 75 mM in water, Soluble to 100 mM in DMSO | [1][2] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1][3] |

Mechanism of Action

This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[2][3] In hematopoietic cells, Syk is a key mediator of downstream signaling following immunoreceptor activation.[5] For instance, in mast cells, the aggregation of the high-affinity IgE receptor (FcεRI) by antigen-IgE complexes leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. Syk is recruited to these phosphorylated ITAMs and becomes activated through phosphorylation. Activated Syk then initiates a signaling cascade involving the phosphorylation of multiple downstream substrates, ultimately leading to mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and cytokines like TNF-α.[5]

ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the engaged FcεRI, thereby blocking the subsequent signaling events.[3] It has been shown to inhibit the release of antigen-induced allergic mediators from mast cells with an IC₅₀ of approximately 10 μM.[3]

In the context of oral squamous cell carcinoma (OSCC), ER-27319 has been demonstrated to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. Its anticancer effects are associated with the modulation of the PI3K/Akt/mTOR signaling pathway.

Figure 1: Simplified signaling pathway of FcεRI-mediated mast cell activation and the inhibitory action of this compound on Syk phosphorylation.

Synthesis

Experimental Protocols

In Vitro Syk Kinase Phosphorylation Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on Syk tyrosine phosphorylation.

Methodology:

-

Cell Lysate Preparation: Culture a suitable cell line expressing Syk (e.g., RBL-2H3 rat basophilic leukemia cells) and stimulate to induce Syk activation (e.g., with antigen for sensitized cells).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Immunoprecipitation: Immunoprecipitate Syk from the cell lysates using an anti-Syk antibody conjugated to agarose (B213101) beads.

-

Kinase Reaction: Resuspend the immunoprecipitated Syk beads in a kinase buffer containing ATP and a Syk substrate (e.g., a peptide containing the ITAM sequence).

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation.

-

Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) to detect phosphorylated Syk.

-

Strip the membrane and re-probe with an anti-Syk antibody to determine the total amount of immunoprecipitated Syk, which serves as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry. The ratio of phospho-Syk to total Syk is calculated to determine the extent of inhibition by this compound.

References

ER-27319 Maleate: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ER-27319 is a potent and selective synthetic acridone-related inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] It demonstrates significant potential in the context of allergic and inflammatory diseases by selectively targeting the activation of Syk in mast cells.[4][5] This targeted inhibition effectively abrogates the downstream signaling cascade that leads to the degranulation of mast cells and the subsequent release of pro-inflammatory mediators.[1][5] While specific details regarding the chemical synthesis and purification of ER-27319 maleate (B1232345) are not publicly available, this guide provides a comprehensive overview of its biological activity, mechanism of action, and relevant experimental protocols based on published research.

Introduction

Allergen-induced activation of the high-affinity IgE receptor (FcεRI) on mast cells and basophils is a critical initiating event in allergic and inflammatory reactions.[2] This activation triggers a complex signaling cascade, leading to the release of a variety of inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and cytokines.[6] A key enzyme in this pathway is Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that is essential for degranulation.[1][4] ER-27319, an acridone (B373769) derivative, has been identified as a selective inhibitor of Syk, positioning it as a valuable tool for research and a potential therapeutic agent for allergic diseases.[7][8]

Mechanism of Action

ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the engagement of the FcεRI receptor in mast cells.[1][4] Its mechanism is highly specific, as it interferes with the activation of Syk by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[7][9] Notably, ER-27319 does not inhibit the upstream Lyn kinase activity or the antigen-induced phosphorylation of the FcεRI receptor itself.[1][4] This specificity for Syk activation is a key feature of its pharmacological profile.

The inhibition of Syk activation by ER-27319 has several downstream consequences, including the inhibition of:

-

Tyrosine phosphorylation of phospholipase C-gamma1 (PLC-γ1)[1]

-

Generation of inositol (B14025) phosphates[1]

-

Release of arachidonic acid[1]

-

Secretion of histamine and tumor necrosis factor-alpha (TNF-α)[1][7]

Quantitative Data on Inhibitory Activity

The inhibitory effects of ER-27319 have been quantified in various cellular assays. The following tables summarize the key data.

Table 1: Inhibition of Allergic Mediator Release

| Cell Type | Assay | IC50 Value | Reference |

| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 μM | [7] |

| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 μM | [7] |

Table 2: Inhibition of Syk Tyrosine Phosphorylation

| Cell Type | Stimulus | Target | ER-27319 Concentration | % Inhibition | Reference |

| RBL-2H3 Cells | Phospho-γ ITAM of FcεRI γ | Syk Phosphorylation | 10 μM | 68% ± 9.9% | [6] |

| RBL-2H3 Cells | Phospho-γ ITAM of FcεRI γ | Syk Phosphorylation | 30 μM | 93% ± 3.3% | [6] |

Signaling Pathways and Experimental Workflows

FcεRI Signaling Pathway and Inhibition by ER-27319

The following diagram illustrates the key steps in the FcεRI signaling cascade in mast cells and the point of inhibition by ER-27319.

Caption: FcεRI signaling cascade and the inhibitory action of ER-27319 on Syk activation.

Experimental Workflow for Mast Cell Degranulation Assay

The following diagram outlines a general workflow for assessing the effect of ER-27319 on mast cell degranulation.

Caption: Workflow for evaluating ER-27319's effect on mast cell degranulation.

Experimental Protocols

Mast Cell Degranulation Assay

This protocol is a generalized procedure for determining the effect of ER-27319 on the antigen-induced release of allergic mediators from mast cells.[5]

Objective: To quantify the inhibitory effect of ER-27319 on mast cell degranulation.

Methodology:

-

Cell Culture: Culture human or rat mast cells in an appropriate medium. For human mast cells, a culture period of 8-10 weeks is often required to achieve a mature phenotype.[5]

-

Sensitization: Sensitize the mast cells by incubating them overnight with human IgE.[5]

-

Inhibitor Treatment: Pre-incubate the sensitized cells with varying concentrations of ER-27319 (e.g., up to 30 μM) for a designated period.[5]

-

Stimulation: Induce degranulation by challenging the cells with an anti-human IgE antibody.[5]

-

Quantification of Mediator Release:

-

Histamine Release: Collect the supernatant and quantify histamine levels using a competitive enzyme immunoassay or a similar detection method.[5]

-

Arachidonic Acid Release: Pre-label cells with [³H]arachidonic acid. Following stimulation, measure the radioactivity released into the supernatant using liquid scintillation counting.[5]

-

-

Data Analysis: Calculate the percentage of inhibition of mediator release for each concentration of ER-27319 to determine the IC50 value.[5]

In Vitro Syk Phosphorylation Assay

This protocol describes a method to assess the direct inhibitory effect of ER-27319 on the phosphorylation of Syk.

Objective: To determine if ER-27319 directly inhibits the phosphorylation of Syk.

Methodology:

-

Cell Lysate Preparation: Prepare cytosolic lysates from RBL-2H3 cells, which are rich in Syk.

-

Reaction Mixture: In a reaction tube, combine the cell lysate with phosphorylated ITAMs (from the FcεRI γ subunit), ATP, and varying concentrations of ER-27319.

-

Incubation: Incubate the reaction mixture to allow for the phosphorylation of Syk.

-

Western Blotting:

-

Separate the proteins in the reaction mixture by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

-

Subsequently, reprobe the membrane with an anti-Syk antibody to determine the total amount of Syk.

-

-

Data Analysis: Quantify the band intensities to determine the extent of Syk phosphorylation inhibition by ER-27319.

Conclusion

ER-27319 is a selective and potent inhibitor of Syk kinase, a critical component of the FcεRI signaling pathway in mast cells. Its targeted mechanism of action, which specifically prevents the activation of Syk, leads to the effective inhibition of allergic and inflammatory mediator release. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for allergic diseases. While the specific synthesis and purification methods for ER-27319 maleate are not detailed in the public literature, its well-characterized biological activity makes it a significant tool for advancing our understanding of mast cell biology and for the development of new anti-allergic therapies.

References

- 1. damascusuniversity.edu.sy [damascusuniversity.edu.sy]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acridone synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. benchchem.com [benchchem.com]

- 9. ptfarm.pl [ptfarm.pl]

In Vitro Characterization of ER-27319 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of ER-27319 maleate, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). ER-27319, an acridone-related compound, has demonstrated significant potential in the context of allergic and inflammatory responses by targeting the FcεRI-mediated signaling pathway in mast cells.[1][2][3] This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

ER-27319 selectively inhibits the activation of Syk, a non-receptor tyrosine kinase crucial for signal transduction following the engagement of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2] The compound interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][4] A key feature of ER-27319 is its selectivity; it does not inhibit the upstream kinase Lyn, which is responsible for phosphorylating the FcεRI receptor itself.[1][4] This targeted action prevents the subsequent signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF-α).[1][2]

Quantitative Data Summary

The inhibitory activity of ER-27319 has been quantified across various in vitro assays. The following tables summarize the key findings for easy comparison.

Table 1: Inhibitory Concentration (IC50) of ER-27319

| Cell Type | Assay | IC50 Value | Reference |

| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 μM | [1][3] |

| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 μM | [1][5] |

| RBL-2H3 Cells, Rat Peritoneal and Human Cultured Mast Cells | Antigen-induced generation of inositol (B14025) phosphates, release of arachidonic acid, and secretion of histamine and TNF-α | ~10 μM | [3][6] |

Table 2: Effects of ER-27319 on Protein Phosphorylation

| Cell Type | Stimulus | Target Protein | ER-27319 Concentration | Effect | Reference |

| RBL-2H3 Cells | Antigen | Syk | 10-30 μM | Inhibition of tyrosine phosphorylation | [3][6] |

| Canine Cutaneous Mastocytoma-derived Cells | Anti-IgG | 38 kD and 70 kD proteins | 100 μM | Inhibition of tyrosine phosphorylation | [6] |

| Canine Cutaneous Mastocytoma-derived Cells | Anti-IgG | 62 kD and 80 kD proteins | 100 μM | Decreased tyrosine phosphorylation | [6] |

| Human Peripheral B Cells | Anti-IgM | Syk | 30 μM | No inhibition of tyrosine phosphorylation | [7] |

| Jurkat T Cells | Anti-CD3 | ZAP-70 | Up to 100 μM | No inhibition of tyrosine phosphorylation | [3] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. benchchem.com [benchchem.com]

- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-techne.com [bio-techne.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

ER-27319 Maleate: A Technical Guide to its Biological Activity as a Selective Syk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 maleate (B1232345), a synthetic acridone-related compound, has emerged as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] This technical guide provides a comprehensive overview of the biological activity of ER-27319 maleate, with a particular focus on its mechanism of action in mast cells. It details the compound's inhibitory effects on the FcεRI signaling cascade, supported by quantitative data, experimental protocols, and visual diagrams of the key molecular interactions and workflows.

Core Mechanism of Action

ER-27319 selectively targets and inhibits the activation of Syk, a critical non-receptor tyrosine kinase, following the engagement of the high-affinity IgE receptor (FcεRI) on mast cells.[1][3] The core of its mechanism lies in the specific interference with the tyrosine phosphorylation of Syk, which is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1] A key characteristic of ER-27319's selectivity is its lack of inhibition on the upstream kinase, Lyn, which is responsible for the initial phosphorylation of the FcεRI receptor itself.[1] This targeted action on Syk activation effectively halts the downstream signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators.[4][5]

Quantitative Data Summary

The inhibitory activity of ER-27319 has been quantified across various cellular assays, demonstrating its potency in blocking allergic and inflammatory responses.

| Cell Type | Assay | IC50 Value | Reference |

| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 µM | [1][2] |

| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 µM | [1] |

| RBL-2H3 Cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | Antigen-induced generation of inositol (B14025) phosphates, release of arachidonic acid, and secretion of histamine (B1213489) and tumor necrosis factor α | ~10 µM | [2][6] |

| Target/Process | ER-27319 Concentration | Effect | Cell Type/System | Reference |

| Tyrosine Phosphorylation of Syk | 10 µM | 57% inhibition | RBL-2H3 Cells | [2] |

| Tyrosine Phosphorylation of Syk | 30 µM | 87% inhibition | RBL-2H3 Cells | [2] |

| Tyrosine Phosphorylation of various proteins (38, 70 kD) | 100 µM | Inhibition | Canine cutaneous mastocytoma-derived cells | [2][6] |

| Tyrosine Phosphorylation of various proteins (62, 80 kD) | 100 µM | Decreased phosphorylation | Canine cutaneous mastocytoma-derived cells | [2][6] |

Signaling Pathway

ER-27319 intervenes at a crucial point in the FcεRI signaling pathway in mast cells. The following diagram illustrates this pathway and the specific inhibitory action of ER-27319.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of ER-27319 are provided below.

Mast Cell Degranulation (Histamine Release) Assay

This protocol is adapted for RBL-2H3 cells, a common rat basophilic leukemia cell line used as a model for mast cells.[3]

Materials:

-

RBL-2H3 cells

-

DNP-specific IgE

-

DNP-HSA (antigen)

-

ER-27319

-

Tyrode's buffer (or similar physiological salt solution)

-

Triton X-100 (for cell lysis)

-

Histamine ELISA kit or fluorometric assay components

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.[5]

-

Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.[3]

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.[3]

-

Antigen Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control for total histamine release (add 0.1% Triton X-100).[3]

-

Incubation: Incubate for 30-60 minutes at 37°C.[3]

-

Sample Collection: Carefully collect the supernatant from each well.[3]

-

Histamine Measurement: Quantify the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay with o-phthalaldehyde (B127526) (OPT).[5]

-

Data Analysis: Express the amount of histamine released as a percentage of the total histamine release.

Western Blot for Syk Phosphorylation

This protocol details the detection of Syk tyrosine phosphorylation in response to antigen stimulation.

Materials:

-

Sensitized RBL-2H3 cells

-

ER-27319

-

DNP-HSA (antigen)

-

Ice-cold PBS

-

Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary anti-phospho-Syk antibody

-

Primary anti-total-Syk antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Sensitize and treat RBL-2H3 cells with ER-27319 as described in the degranulation assay.

-

Antigen Stimulation: Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.[3]

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[3]

-

Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a membrane.

-

Block the membrane and then incubate with the primary anti-phospho-Syk antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.[3]

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-Syk antibody to confirm equal protein loading.[1]

-

Data Analysis: Quantify the intensity of the phosphotyrosine bands using densitometry and normalize to the total Syk signal.[1]

Experimental Workflow Visualization

The general workflow for investigating the effects of ER-27319 on mast cell signaling is depicted below.

Broader Biological Activities

While the primary focus of research has been on its anti-allergic properties, this compound has also been investigated as a potential anticancer agent, particularly for oral squamous cell carcinoma (OSCC).[7] In this context, it has been shown to induce apoptosis, inhibit cell proliferation and invasion, and sensitize cancer cells to platinum-based drugs.[7] The anticancer effects are also linked to the modulation of Syk, as well as Polo-like kinase 1 (PLK1).[7]

Conclusion

This compound is a potent and selective inhibitor of FcεRI-mediated Syk activation in mast cells.[1][8] Its well-defined mechanism of action, characterized by the specific inhibition of Syk tyrosine phosphorylation, leads to the effective suppression of downstream signaling events that trigger the release of allergic and inflammatory mediators.[1][5] The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ER-27319 and similar Syk inhibitors for the treatment of allergic and inflammatory diseases, as well as certain cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. ER maleate is a novel anticancer agent in oral cancer: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ER-27319 Maleate: A Selective Syk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 maleate (B1232345) is a potent and selective, synthetic acridone-related inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signal transduction of immunoreceptors.[1][2] By targeting the activation of Syk in mast cells, ER-27319 effectively abrogates the downstream signaling events that lead to the release of allergic and inflammatory mediators.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to ER-27319 maleate. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of its mechanism of action to serve as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery.

Discovery and History

ER-27319 was identified as a synthetic acridone-related compound by researchers at the Tsukuba Research Laboratories, Eisai Company, Ltd., in Japan.[2] The foundational research, published in 1997, described ER-27319 as a potent and selective inhibitor of antigen or anti-IgE-mediated degranulation of rodent and human mast cells.[2] This initial study established its mechanism of action as the selective inhibition of the Fcε receptor I (FcεRI)-mediated activation of Syk, a key kinase in the allergic and inflammatory response cascade.[1][2]

Chemical Properties

| Property | Value |

| Chemical Name | 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate |

| Molecular Formula | C18H20N2O・C4H4O4 |

| Molecular Weight | 396.17 g/mol |

| CAS Number | 1204480-26-1 |

| Appearance | Crystalline Powder |

| Purity | ≥98% (HPLC) |

| Solubility | Water (29.71 mg/mL), DMSO (39.62 mg/mL) |

Proposed Synthesis

While a specific, detailed synthesis protocol for ER-27319 is not publicly available, a plausible synthetic route can be proposed based on general methods for the synthesis of acridone (B373769) derivatives. The core structure is a 9(10H)-acridone, which can be synthesized through the Ullmann condensation of an anthranilic acid derivative and a substituted aniline, followed by cyclization.

A potential synthetic pathway could involve:

-

Ullmann Condensation: Reaction of 2-amino-4,5-dimethylbenzoic acid with a suitable haloaniline derivative in the presence of a copper catalyst and a base to form an N-arylanthranilic acid intermediate.

-

Cyclization: Intramolecular cyclization of the N-arylanthranilic acid using a strong acid, such as sulfuric acid or polyphosphoric acid, to form the 3,4-dimethyl-9(10H)-acridinone core.

-

Alkylation: N-alkylation of the acridone nitrogen with a protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide).

-

Deprotection: Removal of the protecting group from the aminopropyl side chain to yield 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone.

-

Salt Formation: Reaction with maleic acid to form the maleate salt, this compound.

Mechanism of Action

ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor (FcεRI) on mast cells.[3] This inhibition is specific to the FcεRI signaling pathway, as ER-27319 does not inhibit Syk activation induced by the B-cell antigen receptor (BCR) associated Igβ ITAM.[2] The compound does not affect the activity of the upstream kinase Lyn or the phosphorylation of the FcεRI itself.[2] By preventing the activation of Syk, ER-27319 blocks the entire downstream signaling cascade, leading to the abrogation of mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489), arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activity of this compound from cellular assays.

Table 1: Inhibition of Mediator Release from Mast Cells

| Mediator | Cell Type | IC50 (μM) | Reference(s) |

| TNF-α | Rat and Human Mast Cells | 10 | [3] |

| Histamine | RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | ~10 | [1] |

| Arachidonic Acid | RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | ~10 | [1] |

| Inositol Phosphates | RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | ~10 | [1] |

Table 2: Inhibition of Syk Tyrosine Phosphorylation

| Assay Condition | Cell Type | ER-27319 Concentration (μM) | % Inhibition | Reference(s) |

| Antigen-stimulated | RBL-2H3 cells | 10 | Significant inhibition | [2] |

| Antigen-stimulated | RBL-2H3 cells | 30 | Almost complete inhibition | [2] |

| In vitro (phospho-γ ITAM induced) | RBL-2H3 cell lysate | 10 | 68% | [2] |

| In vitro (phospho-γ ITAM induced) | RBL-2H3 cell lysate | 30 | 93% | [2] |

Experimental Protocols

Mast Cell Degranulation Assay (Histamine Release)

This protocol is adapted from studies on RBL-2H3 cells, a rat basophilic leukemia cell line commonly used as a model for mast cells.

Materials:

-

RBL-2H3 cells

-

DNP-specific IgE

-

DNP-HSA (antigen)

-

This compound

-

Tyrode's buffer

-

Histamine ELISA kit or fluorometric assay components

-

24-well culture plates

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2-5 x 10^5 cells/well and culture overnight.

-

Sensitization: Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.5 µg/mL) in complete medium for 18-24 hours.

-

Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 µM) or vehicle control (e.g., DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.

-

Antigen Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control for total histamine release (add 0.1% Triton X-100).

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Sample Collection: Carefully collect the supernatant from each well.

-

Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay according to the manufacturer's instructions.

Western Blot for Syk Phosphorylation

Materials:

-

RBL-2H3 cells

-

DNP-specific IgE

-

DNP-HSA (antigen)

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Follow steps 1-4 of the Mast Cell Degranulation Assay protocol.

-

Antigen Stimulation: Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Syk signal to the total-Syk signal for each sample.

Preclinical and Clinical Development

As of the latest available information, there is no publicly accessible data on preclinical toxicology studies or clinical trials for this compound. The primary research focuses on its in vitro characterization as a selective Syk inhibitor. This suggests that the compound may have been primarily used as a research tool to investigate the role of Syk in allergic and inflammatory responses, or its development was not pursued into later stages.

Conclusion

This compound is a well-characterized, selective inhibitor of FcεRI-mediated Syk activation in mast cells. Its ability to potently block the release of allergic and inflammatory mediators in vitro makes it a valuable tool for studying the Syk signaling pathway and for the preclinical evaluation of Syk inhibition as a therapeutic strategy for allergic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing ER-27319 in their studies. Further investigation into its in vivo efficacy and safety would be necessary to ascertain its full therapeutic potential.

References

ER-27319 Maleate: A Technical Guide for Mast Cell Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ER-27319 maleate (B1232345) is a potent and selective synthetic inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of mast cell activation.[1][2] This acridone-related compound specifically targets the activation of Syk following the engagement of the high-affinity IgE receptor (FcεRI), thereby preventing mast cell degranulation and the release of pro-inflammatory mediators.[1][3] Its high selectivity for the Syk activation step within the FcεRI signaling pathway makes it an invaluable tool for studying the mechanisms of allergic and inflammatory responses.[2][4] This technical guide provides a comprehensive overview of ER-27319 maleate, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Mechanism of Action

This compound selectively inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] This action is highly specific, as ER-27319 does not inhibit the activity of Lyn kinase, which is responsible for the initial phosphorylation of the FcεRI receptor itself.[2] By blocking the activation of Syk, ER-27319 effectively halts the downstream signaling cascade that leads to the release of various allergic and inflammatory mediators, including histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[1][3]

It is important to note that while ER-27319 is a powerful tool for dissecting the FcεRI-Syk-mediated activation pathway, mast cells can also be activated through other signaling routes, such as the sphingosine-1-phosphate (S1P) pathway. The balance between intracellular sphingosine (B13886) and S1P can influence mast cell responsiveness.[5][6] Current research indicates that the inhibitory action of ER-27319 is specific to the Syk-dependent pathway initiated by FcεRI engagement, and there is no evidence to suggest it directly interferes with the S1P signaling cascade.[5]

Quantitative Data Summary

The inhibitory efficacy of this compound has been quantified in various in vitro studies. The following tables summarize key quantitative data.

| Cell Type | Assay | Inhibitor | IC50 Value | Reference |

| Human and Rat Mast Cells | Antigen-induced allergic mediator release | This compound | 10 μM | [2][3] |

| RBL-2H3 Cells | Antigen-induced TNF-α production | This compound | 10 μM | [2] |

| Cell Type | Stimulus | Target | ER-27319 Concentration | Effect | Reference |

| RBL-2H3 Cells | Antigen | Syk Tyrosine Phosphorylation | 10-30 μM | Selective inhibition | [3] |

| Human Peripheral B Cells | Anti-IgM | Syk Tyrosine Phosphorylation | 30 μM | No inhibition | [4] |

| Jurkat T Cells | Anti-CD3 | ZAP-70 Tyrosine Phosphorylation | Up to 100 μM | No inhibition | [3] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

FcεRI Signaling Pathway and ER-27319 Inhibition

References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Balance between Sphingosine and Sphingosine-1-Phosphate Is Decisive for Mast Cell Activation after Fc∈ Receptor I Triggering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The balance between sphingosine and sphingosine-1-phosphate is decisive for mast cell activation after Fc epsilon receptor I triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ER-27319 Maleate in FcεRI Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 maleate (B1232345), a synthetic acridone-related compound, has been identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase in the high-affinity IgE receptor (FcεRI) signaling cascade in mast cells.[1][2][3][4] By specifically targeting the activation of Syk, ER-27319 effectively abrogates downstream signaling events that lead to the release of allergic and inflammatory mediators.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of ER-27319, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to FcεRI Signaling

The high-affinity IgE receptor, FcεRI, is a key player in the initiation of allergic and inflammatory responses.[1][6][7] Expressed primarily on the surface of mast cells and basophils, FcεRI binds to the Fc portion of immunoglobulin E (IgE) antibodies.[8][9] Upon subsequent exposure to a specific allergen, the cross-linking of IgE-bound FcεRI triggers a complex intracellular signaling cascade.[8][10]

This cascade begins with the activation of the Src family kinase Lyn, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI.[1][11] The phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Spleen Tyrosine Kinase (Syk).[11][12] This recruitment leads to the phosphorylation and activation of Syk, a pivotal event that propagates the downstream signaling necessary for mast cell degranulation and the release of a plethora of inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and cytokines.[1][6][13]

Mechanism of Action of ER-27319 Maleate

This compound exerts its inhibitory effect by selectively targeting the activation of Syk kinase within the FcεRI signaling pathway.[14][15] Crucially, it does not inhibit the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][2] Instead, ER-27319 specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated ITAM of the FcεRI γ subunit.[1][3] This targeted inhibition prevents the subsequent activation of downstream effector molecules such as phospholipase C-γ1 (PLC-γ1), ultimately leading to the suppression of mast cell degranulation and mediator release.[1][3]

Quantitative Data Summary

The inhibitory activity of ER-27319 has been quantified in various cellular assays. The following tables summarize the key findings.

Table 1: Inhibitory Concentration (IC50) of ER-27319

| Cell Type | Assay | IC50 Value |

| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 µM[4] |

| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 µM[14] |

Table 2: Inhibition of Syk Tyrosine Phosphorylation by ER-27319

| Cell Type | Stimulus | ER-27319 Concentration | Inhibition of Syk Phosphorylation |

| RBL-2H3 Cells | Phospho-γ ITAM of FcεRI γ | 10 µM | 68% ± 9.9%[1] |

| RBL-2H3 Cells | Phospho-γ ITAM of FcεRI γ | 30 µM | 93% ± 3.3%[1] |

| RBL-2H3 Cells | Phospho-Igβ ITAM | Up to 100 µM | No effect[1] |

Signaling Pathways and Experimental Workflows

FcεRI Signaling Pathway and Inhibition by ER-27319

The following diagram illustrates the core FcεRI signaling cascade and the specific point of inhibition by ER-27319.

Caption: FcεRI signaling cascade and the inhibitory action of ER-27319 on Syk phosphorylation.

Experimental Workflow: In Vitro Syk Phosphorylation Assay

This diagram outlines a typical workflow to assess the inhibitory effect of ER-27319 on Syk phosphorylation in vitro.

Caption: Workflow for the in vitro Syk phosphorylation assay.

Detailed Experimental Protocols

Cell Culture

RBL-2H3 (rat basophilic leukemia) cells are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Mast Cell Degranulation Assay (Histamine Release)

-

Sensitization: Plate RBL-2H3 cells in 24-well plates and sensitize them with anti-dinitrophenyl (DNP)-IgE overnight.

-

Pre-incubation: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle for 1 hour at 37°C.

-

Stimulation: Trigger degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.

-

Quantification: Centrifuge the plates and collect the supernatants. Measure the histamine content in the supernatants and cell lysates using a fluorometric assay.

-

Calculation: Calculate the percentage of histamine release as: (supernatant histamine / (supernatant histamine + lysate histamine)) * 100.

Western Blotting for Syk Phosphorylation

-

Cell Stimulation: Sensitize RBL-2H3 cells with anti-DNP-IgE and pre-incubate with ER-27319 as described above. Stimulate with DNP-HSA for 5 minutes.

-

Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Syk antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads.

-

SDS-PAGE and Transfer: Wash the beads and elute the immunoprecipitated proteins. Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against phosphotyrosine. Subsequently, strip the membrane and re-probe with an anti-Syk antibody to confirm equal protein loading.

-

Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of FcεRI signaling in mast cells. Its selective inhibition of Syk phosphorylation provides a specific means to study the downstream consequences of Syk activation.[1][3] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of Syk in allergic and inflammatory diseases and for professionals in the early stages of drug development targeting this critical kinase. The targeted mechanism of ER-27319 highlights the therapeutic potential of selective Syk inhibition for the treatment of allergic disorders.[1]

References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. New Mechanistic Advances in FcεRI-Mast Cell-Mediated Allergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Type I high affinity IgE receptor (FcεRI) – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]

- 10. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syk Kinase | Kinases | Tocris Bioscience [tocris.com]

- 13. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]

ER-27319 Maleate: A Technical Guide to its Selective Inhibition of Syk Tyrosine Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ER-27319 maleate (B1232345), a synthetic, acridone-related compound. It details its mechanism of action as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), focusing on its effects on tyrosine phosphorylation within the mast cell signaling cascade. This document includes quantitative data, detailed experimental protocols, and visualizations to support research and development in allergic and inflammatory diseases.

Mechanism of Action

ER-27319 is a selective inhibitor of the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase critical for signal transduction following the engagement of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1][2][3] Allergen-induced cross-linking of IgE bound to FcεRI initiates a signaling cascade pivotal for the release of inflammatory mediators.[2][4]

The cascade begins with the activation of Lyn kinase, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI γ subunit.[3][4] This phosphorylation event creates docking sites for Syk, leading to its recruitment, subsequent phosphorylation, and activation.[2][4] Activated Syk then phosphorylates downstream targets, including phospholipase C-γ1 (PLC-γ1), which ultimately leads to degranulation and the release of histamine (B1213489), arachidonic acid, and pro-inflammatory cytokines like TNF-α.[1][2][4]

ER-27319 exerts its inhibitory effect by specifically preventing the tyrosine phosphorylation and activation of Syk induced by the phosphorylated FcεRI γ ITAM.[1][4] Notably, it does not inhibit the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][4] This selectivity demonstrates that ER-27319 interferes with the activation of Syk rather than acting as a direct ATP-competitive inhibitor of already-activated Syk.[1] Its specificity is further highlighted by its lack of inhibition on ZAP-70 tyrosine phosphorylation in T-cells, indicating a selective action on Syk-dependent pathways.[5][6]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific point of inhibition by ER-27319.

Caption: FcεRI signaling cascade and the inhibitory action of ER-27319 on Syk activation.

Quantitative Data Summary

The inhibitory activity of ER-27319 has been quantified across various assays, cell types, and endpoints. The data are summarized in the tables below for easy comparison.

Table 1: IC₅₀ Values for ER-27319

| Target/Process | Cell Type | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| Antigen-Induced Mediator Release | RBL-2H3, Rat Peritoneal, Human Cultured Mast Cells | ~10 μM | [2][5][6] |

| TNF-α Production | Rat and Human Mast Cells | 10 μM | |

| Histamine Release | Human and Rat Mast Cells | 10 μM | [5] |

| Arachidonic Acid Release | Human and Rat Mast Cells | 10 μM | [5] |

| Inositol Phosphate Generation | Human and Rat Mast Cells | 10 μM |[5] |

Table 2: Percent Inhibition of Syk Tyrosine Phosphorylation by ER-27319

| Condition | Cell/System | Concentration | % Inhibition | Reference(s) |

|---|---|---|---|---|

| Induced by Phospho-γ ITAM of FcεRI | RBL-2H3 Cell Lysate | 10 μM | 57% - 68% | [5][7] |

| Induced by Phospho-γ ITAM of FcεRI | RBL-2H3 Cell Lysate | 30 μM | 87% - >90% | [5][7] |

| Anti-IgE-Induced Histamine Release | Cultured Human Mast Cells | 30 μM | >80% | [4] |

| Anti-IgE-Induced Arachidonic Acid Release | Cultured Human Mast Cells | 30 μM | >80% |[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and serve as a starting point for investigation.[3][8]

This protocol details the immunodetection of phosphorylated Syk in mast cells following antigen stimulation.

-

Cell Preparation:

-

Culture RBL-2H3 cells to an appropriate density.

-

Sensitize cells overnight with DNP-specific IgE (e.g., 0.5 µg/mL).[8]

-

-

Inhibitor Treatment and Stimulation:

-

Wash sensitized cells twice gently with a suitable buffer (e.g., Tyrode's buffer).[3][8]

-

Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO) for 10-30 minutes at 37°C.[3][8]

-